5-Oxaproline
Overview
Description
5-Oxaproline, also known as pyroglutamic acid, is a derivative of the amino acid glutamic acid. It is a cyclic amino acid where the free amino group of glutamic acid or glutamine cyclizes to form a lactam. This compound is an intermediate in the glutathione cycle, which is crucial for cellular antioxidant defense .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 5-oxaproline involves the use of N-acetyl-L-glutamic acid in a weakly acidic medium. The process includes hydrolysis of the acetyl group and simultaneous cyclization and racemization of the acid . Another method involves the reduction of an aldehyde followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Oxaproline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other cyclic compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxo derivatives, while reduction can yield various cyclic amines .
Scientific Research Applications
5-Oxaproline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-oxaproline involves its role in the γ-glutamyl cycle. It is converted to glutamate by the enzyme 5-oxoprolinase, which involves the cleavage of ATP to adenosine diphosphate and orthophosphate . This conversion is crucial for maintaining cellular redox balance and counteracting oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- L-2-imidazolidone-4-carboxylate
- L-dihydroorotate
- 2-piperidone-6-carboxylate
- 3-oxy-5-oxoproline
Uniqueness
5-Oxaproline is unique due to its role in the γ-glutamyl cycle and its ability to act as an intermediate in various biochemical pathways. Unlike some similar compounds, it undergoes ring cleavage and participates in the formation of glutamate, making it essential for cellular metabolism and antioxidant defense .
Properties
IUPAC Name |
(3S)-1,2-oxazolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-4(7)3-1-2-8-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJOCEQKMJIKLJ-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CON[C@@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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